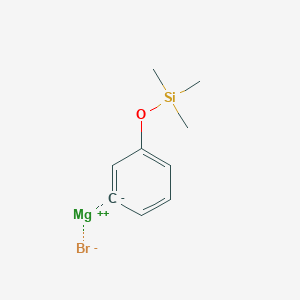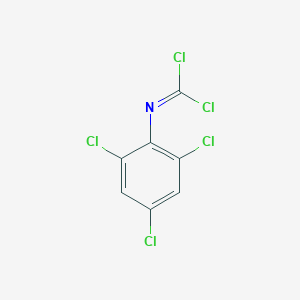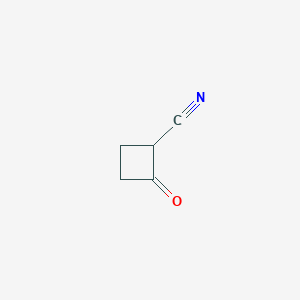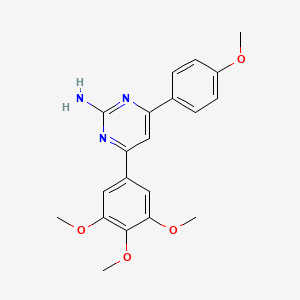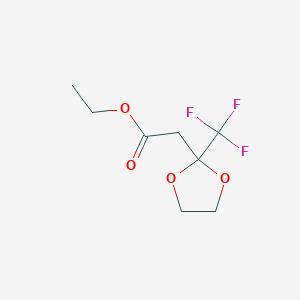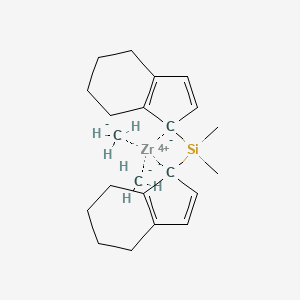
rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl (rac-DMSZ) is an organometallic compound that has been widely studied in recent years due to its unique properties and potential applications. Rac-DMSZ is a dimethylsilyl derivative of zirconium, which has a tetrahydro-1-indenyl ring attached to it. The compound has been found to possess a wide range of properties, including antioxidant, anti-inflammatory and anticancer activities. Rac-DMSZ has also been found to be an effective catalyst for a variety of chemical reactions, including the formation of polymers and the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Rac-DMSZ has been studied for its potential applications in a variety of scientific fields. It has been found to be an effective catalyst for a variety of chemical reactions, including the formation of polymers and the synthesis of pharmaceuticals. Rac-DMSZ has also been studied for its potential antioxidant, anti-inflammatory and anticancer activities. In addition, rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has been studied for its potential applications in nanotechnology, as it has been found to be an effective stabilizer for metal nanoparticles.
Wirkmechanismus
The exact mechanism of action of rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which can cause oxidative stress and damage to cells. Rac-DMSZ is also believed to have anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Finally, this compound is believed to have anticancer properties, as it has been found to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Rac-DMSZ has been found to have a wide range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, oxidative stress, and cell death. It has also been found to reduce the production of pro-inflammatory cytokines, as well as to reduce the growth of cancer cells. Rac-DMSZ has also been found to have beneficial effects on the immune system, as it has been found to increase the production of cytokines that promote the development of T-cells and B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-DMSZ has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, rac-Dimethylsilylbis(4,5,6,7-tetrahydro-1-indenyl)zirconium dimethyl has been found to be an effective catalyst for a variety of chemical reactions, making it useful for a variety of laboratory experiments. However, this compound also has some limitations. It is not water-soluble, which can limit its use in certain types of experiments. Additionally, this compound is relatively expensive, which can be a limiting factor for some experiments.
Zukünftige Richtungen
Rac-DMSZ has a wide range of potential applications, and there are many possible future directions for research. One possible future direction is to further explore the compound’s antioxidant, anti-inflammatory and anticancer activities. Additionally, further research could be conducted to explore the compound’s potential applications in nanotechnology and its potential role in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the compound’s potential effects on the immune system and its potential role in the treatment of autoimmune diseases.
Synthesemethoden
Rac-DMSZ can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of zirconium tetrachloride with dimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is typically carried out at temperatures between 40 and 50 °C, and the product is isolated as a white solid. Other methods of synthesis include the reaction of zirconium tetrachloride with dimethylsilyl bromide, the reaction of zirconium tetrachloride with dimethylsilyl iodide, and the reaction of zirconium tetrachloride with dimethylsilyl fluoride.
Eigenschaften
IUPAC Name |
carbanide;dimethyl-bis(4,5,6,7-tetrahydroinden-1-id-1-yl)silane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDRHPIKYMLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC2=C1CCCC2)[C-]3C=CC4=C3CCCC4.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

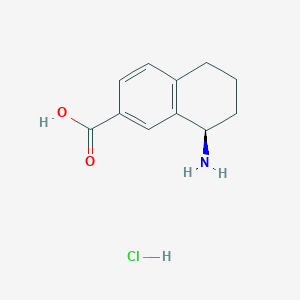
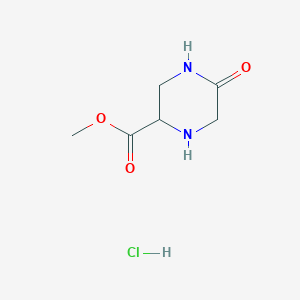
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)
